molecular formula C8H8Br2O B14711778 2,6-Dibromo-3,4-xylenol CAS No. 22802-40-0

2,6-Dibromo-3,4-xylenol

Cat. No.: B14711778
CAS No.: 22802-40-0
M. Wt: 279.96 g/mol
InChI Key: KIVOOVZNPGTYDM-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-dimethylphenol is an organic compound with the molecular formula C₈H₈Br₂O It is a brominated derivative of dimethylphenol, characterized by the presence of two bromine atoms at the 2 and 6 positions and two methyl groups at the 3 and 4 positions on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3,4-dimethylphenol can be synthesized through the bromination of 3,4-dimethylphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,6-dibromo-3,4-dimethylphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-3,4-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromo-3,4-dimethylphenol involves its interaction with various molecular targets. The bromine atoms and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3,5-dimethylphenol
  • 2,6-Dibromo-4-methylphenol
  • 3,4-Dibromo-2,6-dimethylphenol

Uniqueness

2,6-Dibromo-3,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 2 and 6 positions and methyl groups at the 3 and 4 positions makes it different from other brominated phenols.

Properties

CAS No.

22802-40-0

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

2,6-dibromo-3,4-dimethylphenol

InChI

InChI=1S/C8H8Br2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3

InChI Key

KIVOOVZNPGTYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)Br

Origin of Product

United States

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